molecular formula C14H15ClN2O4S B12804691 6-((3-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 125056-61-3

6-((3-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12804691
CAS No.: 125056-61-3
M. Wt: 342.8 g/mol
InChI Key: XAZQEUGIDTXFHD-UHFFFAOYSA-N
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Description

3’-ClHEPT, also known as 3’-Chloro-2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of HIV/AIDS. Its unique structure allows it to interfere with viral replication, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 3’-ClHEPT involves several key steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cytosine and thiophene derivatives.

    Reaction Conditions: The process involves multiple reaction steps, including halogenation, nucleophilic substitution, and cyclization. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production of 3’-ClHEPT requires optimization of reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3’-ClHEPT undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert 3’-ClHEPT into its reduced forms, which may have different biological activities.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product.

    Major Products: The major products of these reactions include various analogs and derivatives of 3’-ClHEPT, each with potential unique biological activities.

Scientific Research Applications

3’-ClHEPT has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.

    Biology: Researchers use 3’-ClHEPT to study its effects on viral replication and its potential as an antiviral agent.

    Medicine: The compound is being investigated for its therapeutic potential in treating HIV/AIDS and other viral infections.

    Industry: In the pharmaceutical industry, 3’-ClHEPT is a key intermediate in the synthesis of antiviral drugs.

Mechanism of Action

The mechanism of action of 3’-ClHEPT involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts viral replication. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV.

Comparison with Similar Compounds

3’-ClHEPT can be compared with other nucleoside analogs such as:

    Zidovudine (AZT): Both compounds act as chain terminators, but 3’-ClHEPT has a different chemical structure, which may result in different pharmacokinetic properties.

    Lamivudine (3TC): Similar to 3’-ClHEPT, lamivudine is used in the treatment of HIV. 3’-ClHEPT’s unique thiophene ring may offer advantages in terms of stability and activity.

    Emtricitabine (FTC): Another nucleoside analog with antiviral activity, emtricitabine shares some structural similarities with 3’-ClHEPT but differs in its specific molecular interactions and efficacy.

Properties

CAS No.

125056-61-3

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

6-(3-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20)

InChI Key

XAZQEUGIDTXFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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